5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(2-Fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrole ring followed by the introduction of various substituents. One common approach is to start with a suitable pyrrole derivative and then perform a series of reactions to introduce the fluorophenyl, hydroxyl, methoxy, and isoxazole groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the treatment of diseases related to its molecular targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the hydroxyl and methoxy groups suggests that it may interact with enzymes or receptors in biological systems, potentially leading to therapeutic effects. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carbaldehyde
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5/c1-12-10-14(8-9-17(12)30-3)21(27)19-20(15-6-4-5-7-16(15)24)26(23(29)22(19)28)18-11-13(2)31-25-18/h4-11,20,27H,1-3H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAVNIMYEHAUCI-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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